molecular formula C12H9N B1244180 2-Cyano-7-methylnaphthalene CAS No. 38879-96-8

2-Cyano-7-methylnaphthalene

Cat. No. B1244180
Key on ui cas rn: 38879-96-8
M. Wt: 167.21 g/mol
InChI Key: XEJYIXSQJAMFDO-UHFFFAOYSA-N
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Patent
US06515142B2

Procedure details

2,2′-azobisisobutyronitrile (491 mg, 3 mmol) and propionitrile (50 ml) were added to 7-methyl-2-naphthalene carbonitrile (5.0 g, 30 mmol) at room temperature. N-bromosuccinimide (5.3 g, 30 mmol) was added thereto, and the mixture was heated at an internal temperature of 80° C. for 4 hours. After that, the experiment was conducted in the same way as Example 12. Analysis by reversed-phase chromatography by use of the obtained product from Example 11 as a standard sample revealed that 1.9 g of the title compound was obtained (26% yield).
Quantity
491 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.[CH3:13][C:14]1[CH:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([C:24]#[N:25])=[CH:21]2)=[CH:16][CH:15]=1.[Br:26]N1C(=O)CCC1=O>C(#N)CC>[Br:26][CH2:13][C:14]1[CH:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([C:24]#[N:25])=[CH:21]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
491 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C2C=CC(=CC2=C1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)#N
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C2C=CC(=CC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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